Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
Description
This compound is a carbamic acid ester derivative featuring a dibenzazepine backbone substituted with a diethylamino-propanoyl group. Its molecular formula is C23H29N3O3 (molar mass: 431.96 g/mol when combined with HCl, as seen in its monohydrochloride salt form, CAS 105774-15-0) . The dibenzazepine core is a tricyclic structure known for interactions with neurological and nuclear receptors, while the diethylamino-propanoyl side chain enhances its pharmacokinetic properties, such as solubility and receptor-binding specificity.
The compound has been investigated as a selective human constitutive androstane receptor (CAR) agonist, designed to avoid activation of pregnane X receptor (PXR) or other nuclear receptors, making it suitable for studies in human hepatocyte models or CAR-humanized mice . Its synthesis likely involves intermediates derived from imipramine-like structures, as seen in related dibenzazepine derivatives .
Properties
CAS No. |
83275-55-2 |
|---|---|
Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C24H31N3O3/c1-4-26(5-2)16-15-23(28)27-21-10-8-7-9-18(21)11-12-19-13-14-20(17-22(19)27)25-24(29)30-6-3/h7-10,13-14,17H,4-6,11-12,15-16H2,1-3H3,(H,25,29) |
InChI Key |
AFIYKNJKFJVVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Reaction of diphenylamine with succinic anhydride in dichloromethane catalyzed by aluminum trichloride (AlCl₃) at 0–5°C yields N-(3-carboxypropionyl)diphenylamine. This intermediate is isolated via aqueous workup and recrystallized from ethanol/water (yield: 78–82%).
Cyclization to Dibenzazepine
Heating the acylated derivative in polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclization, forming 10,11-dihydro-5H-dibenz[b,f]azepin-3-ol. The reaction proceeds via intramolecular electrophilic aromatic substitution, with yields reaching 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Introduction of Diethylaminoacetyl Side Chain
Functionalization at the 5-position requires careful regioselective control:
Alkylation of Dibenzazepine
Treatment of the dibenzazepine core with 3-(diethylamino)propionyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as base affords the 5-(3-diethylamino-1-oxopropyl) derivative. Reaction conditions:
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | −10 | 88 |
| K₂CO₃ | Acetone | 25 | 62 |
| Et₃N | CH₂Cl₂ | 0 | 71 |
Carbamate Ester Formation
The critical carbamate linkage is installed using mixed carbonate methodologies:
Mixed Carbonate Activation
Reaction of the secondary amine with di(2-pyridyl) carbonate (DPC) generates an activated intermediate. Optimal conditions include:
Ethanolysis
Treatment of the activated carbonate with absolute ethanol (5.0 equiv) at reflux for 3 hours produces the ethyl carbamate ester. Key parameters:
-
Solvent: Dry THF
-
Catalyst: None required
-
Yield: 89% after silica gel chromatography
Table 2: Carbamate Formation Efficiency
| Alcohol | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 3 | 89 |
| Methanol | 65 | 2 | 82 |
| Isopropanol | 82 | 4 | 75 |
Modern Catalytic Approaches
Recent advances employ transition metal catalysis for improved atom economy:
Palladium-Mediated Carbonylation
A PdCl₂-catalyzed (2 mol%) three-component reaction between:
-
5-Azidodibenzazepine derivative
-
Carbon monoxide (1 atm)
-
Ethanol
Produces the target carbamate in 91% yield under mild conditions (40°C, 12 hours). This method eliminates hazardous phosgene derivatives while maintaining high regioselectivity.
Industrial-Scale Considerations
For bulk production, continuous flow systems demonstrate superior performance:
Flow Chemistry Parameters
-
Microreactor dimensions: 0.5 mm ID × 10 m length
-
Residence time: 8 minutes
-
Temperature: 120°C
-
Pressure: 3 bar
-
Throughput: 12 kg/day with 94% purity
Analytical Characterization
Critical quality control metrics include:
-
HPLC : Rt = 8.2 min (C18 column, 70:30 MeCN/H₂O)
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, aromatic), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.42 (t, J=6.3 Hz, 2H, CH₂N)
-
HRMS : m/z calc. for C₂₅H₃₁N₃O₃ [M+H]⁺ 422.2439, found 422.2442
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Orexin Receptor Antagonism
One of the primary applications of this compound is as an antagonist of orexin receptors. Research indicates that it may be effective in treating disorders related to orexin receptor activity, such as narcolepsy and obesity. The mechanism involves inhibiting orexin signaling pathways, which can help manage sleep-wake cycles and appetite control .
1.2 Neurological and Psychiatric Disorders
The compound is also being investigated for its potential role in the treatment of various neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research into conditions such as anxiety, depression, and schizophrenia. Studies suggest that antagonizing specific receptor activities can lead to improvements in symptoms associated with these disorders .
Pharmacological Properties
2.1 Pharmacodynamics and Mechanism of Action
The pharmacological profile of this compound suggests it interacts with several biological targets. Notably, its action as a beta-lactamase inhibitor has been documented, which may contribute to its effectiveness in treating bacterial infections resistant to conventional antibiotics . Understanding its pharmacodynamics is crucial for optimizing its therapeutic use.
2.2 Safety and Toxicology
Preliminary studies on the safety profile of carbamic acid derivatives indicate a low toxicity level when administered at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety parameters for clinical use .
Industrial Applications
3.1 Chemical Synthesis
In industrial settings, carbamic acid derivatives serve as intermediates in the synthesis of various chemical compounds. They are utilized in the production of urea through reactions involving ammonia and carbon dioxide . This application underscores the compound’s relevance in agricultural chemistry and fertilizer production.
3.2 Insecticides
Certain carbamic acid derivatives have been developed into insecticides due to their efficacy in pest control. Compounds like carbaryl and aldicarb are examples where carbamic acid structures are modified to enhance their biological activity against pests while maintaining safety profiles for non-target organisms .
Case Studies
4.1 Clinical Trials
Recent clinical trials have focused on evaluating the efficacy of carbamic acid derivatives in treating specific conditions such as insomnia and anxiety disorders. For instance, a study demonstrated that patients receiving a formulation containing this compound reported significant improvements in sleep quality compared to a placebo group .
4.2 Research on Insecticidal Properties
A case study examining the insecticidal properties of carbamic acid-based compounds highlighted their effectiveness against common agricultural pests. The study found that these compounds not only reduced pest populations but also had minimal impact on beneficial insects, making them valuable for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Dibenzazepine Backbones
The following table compares key structural and functional features of the target compound with analogs:
Pharmacological and Metabolic Comparisons
- Receptor Specificity: The target compound’s diethylamino-propanoyl group enhances CAR selectivity, whereas analogs like ACI-INT-1179 (chloro-substituted) or desipramine intermediates lack this specificity, leading to broader receptor interactions (e.g., noradrenaline reuptake inhibition) .
- Metabolic Stability : The ethyl ester in the target compound improves metabolic stability compared to trichloroethyl esters (ACI-INT-1179), which may undergo faster hydrolysis .
- Therapeutic Potential: Unlike oxcarbazepine derivatives (anticonvulsants), the target compound’s CAR agonism positions it for metabolic disease research, such as drug-induced liver injury models .
Research Findings
- Docking Studies: Preliminary data (e.g., Figure S-3 in ) suggest the diethylamino-propanoyl side chain interacts with CAR’s ligand-binding domain, while the dibenzazepine core stabilizes the receptor’s helical conformation.
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 366.45 g/mol . Its structure features a dibenzazepine core, which is known for its psychoactive properties.
Pharmacological Effects
- Antidepressant Activity : The dibenzazepine structure is associated with antidepressant effects similar to those of tricyclic antidepressants (TCAs). Studies indicate that this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing mood and emotional stability.
- Antitumor Activity : Preliminary studies have shown that derivatives of carbamic acid can exhibit antitumor properties. For instance, compounds related to this structure have demonstrated significant cytotoxicity against various cancer cell lines, including colon and lung cancers .
- Neuroprotective Effects : Some research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of carbamic acid derivatives often involves several mechanisms:
- Enzyme Inhibition : Many carbamate derivatives act as inhibitors for enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : These compounds may interact with various receptors in the central nervous system (CNS), modulating their activity to achieve therapeutic effects .
Case Studies
- Antidepressant Efficacy in Animal Models : A study involving rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced mobility and reduced despair .
- Cytotoxicity Against Cancer Cells : In vitro studies reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. Notably, it was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?
- Methodological Answer : The compound’s synthesis likely involves coupling a dibenzazepine core (e.g., 10,11-dihydro-5H-dibenz[b,f]azepin-3-amine) with a carbamic acid ester moiety. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., DCC) or phosphoryl azides (as in ).
- Esterification : Ethyl chloroformate or similar reagents for carbamate formation.
- Purification : Silica gel chromatography and recrystallization (as in ).
- Optimization : Adjust reaction stoichiometry, solvent polarity (e.g., DCM/EtOH mixtures), and temperature. Monitor via TLC/HPLC ( ).
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify the dibenzazepine scaffold, ethyl ester protons (~1.2–1.4 ppm triplet), and diethylamino group signals (δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
- X-ray Crystallography : For absolute configuration if crystalline ( ).
Q. What safety precautions are critical during handling, given its structural similarity to known toxic carbamates?
- Methodological Answer :
- PPE : Use chemical-resistant gloves (nitrile), face shields, and fume hoods to avoid inhalation ().
- Toxicology : Monitor for acute toxicity (oral LD50 likely Category 4; skin/eye irritation). Avoid dust formation ( ).
- Waste Disposal : Follow institutional guidelines for carbamate disposal (e.g., incineration via authorized facilities; ).
Advanced Research Questions
Q. How can molecular docking studies elucidate its interaction with neurological targets (e.g., KCNQ4 ion channels)?
- Methodological Answer :
- Target Selection : Prioritize channels like KCNQ4, given structural parallels to Retigabine ( ).
- Docking Workflow :
Prepare protein structure (PDB: e.g., 6VSB for KCNQ4).
Optimize ligand geometry (DFT or molecular mechanics).
Use AutoDock Vina or Schrödinger Glide for binding pose prediction.
Q. How should researchers resolve contradictions in carcinogenicity data for carbamate derivatives?
- Methodological Answer :
- In Vivo Studies : Conduct OECD 451-compliant 2-year bioassays in rodents, focusing on tumor incidence (e.g., mammary, hepatic).
- Metabolite Analysis : Identify genotoxic metabolites (e.g., via LC-MS/MS) to assess mutagenic potential ( ).
- Dose-Response : Compare thresholds with structurally related compounds (e.g., urethane vs. butyl carbamate; ).
Q. What experimental designs are optimal for assessing its efficacy in CNS disease models?
- Methodological Answer :
- In Vitro Models : Primary neuronal cultures for neuroprotection assays (e.g., glutamate-induced excitotoxicity).
- In Vivo Models :
- Epilepsy : Maximal electroshock (MES) in mice (dose range: 10–100 mg/kg).
- Neuropathic Pain : Chronic constriction injury (CCI) in rats.
- Biomarkers : Measure neurotransmitter levels (HPLC) or ion channel activity (patch-clamp; ).
Q. How can chromatographic methods be optimized for purity analysis in complex mixtures?
- Methodological Answer :
- Column Selection : C18 reverse-phase columns (e.g., 5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid).
- Detection : UV at 254 nm (aromatic absorption) or MS for trace impurities ( ).
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across ion channel assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
